molecular formula C12H10ClNO2S B13262254 Phenyl(pyridin-4-yl)methanesulfonyl chloride

Phenyl(pyridin-4-yl)methanesulfonyl chloride

Cat. No.: B13262254
M. Wt: 267.73 g/mol
InChI Key: PLWQYORYXMADSS-UHFFFAOYSA-N
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Description

Phenyl(pyridin-4-yl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C₁₂H₁₀ClNO₂S and a molecular weight of 267.73 g/mol . This compound is characterized by the presence of a phenyl group attached to a pyridin-4-yl group through a methanesulfonyl chloride linkage. It is primarily used in organic synthesis and has applications in various chemical reactions and industrial processes.

Preparation Methods

Phenyl(pyridin-4-yl)methanesulfonyl chloride can be synthesized through several synthetic routes. One common method involves the reaction of 4-pyridinemethanesulfonyl chloride with phenylmagnesium bromide in the presence of a suitable catalyst . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Phenyl(pyridin-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like pyridine, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. Major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonic acids.

Mechanism of Action

The mechanism of action of phenyl(pyridin-4-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Phenyl(pyridin-4-yl)methanesulfonyl chloride can be compared with other similar compounds, such as:

This compound is unique due to the presence of both a phenyl and a pyridin-4-yl group, which can impart specific reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C12H10ClNO2S

Molecular Weight

267.73 g/mol

IUPAC Name

phenyl(pyridin-4-yl)methanesulfonyl chloride

InChI

InChI=1S/C12H10ClNO2S/c13-17(15,16)12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-9,12H

InChI Key

PLWQYORYXMADSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=NC=C2)S(=O)(=O)Cl

Origin of Product

United States

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